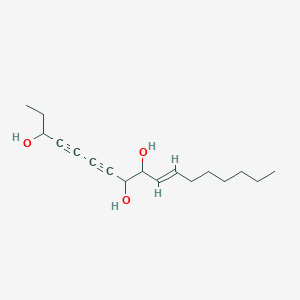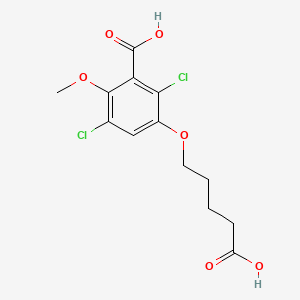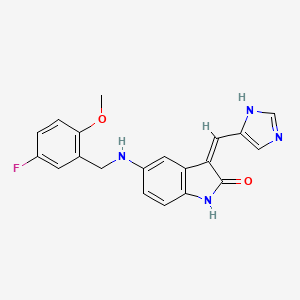
Trk-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-23 is a potent, orally active inhibitor of tropomyosin receptor kinases (TRK). It has shown significant inhibitory activity against various TRK isoforms, including TRKA, TRKC, and several TRKA mutants. The compound is known for its ability to induce apoptosis in specific cell lines, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-23 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of specific aromatic compounds under controlled conditions.
Functional group modifications: Introduction of fluorine, nitrogen, and oxygen-containing groups to enhance binding affinity and selectivity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using industrial-scale chromatography and crystallization techniques to obtain high-purity this compound.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing
Chemical Reactions Analysis
Types of Reactions
Trk-IN-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly involving halogens, can enhance or reduce the compound’s inhibitory activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity .
Scientific Research Applications
Trk-IN-23 has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of TRK in various cancer cell lines, particularly those with TRK mutations.
Neuroscience: The compound helps in understanding the role of TRK in neuronal growth and development.
Drug Development: this compound serves as a lead compound for developing new TRK inhibitors with improved efficacy and selectivity.
Biological Studies: It is used to investigate the mechanisms of apoptosis and cell signaling pathways involving TRK
Mechanism of Action
Trk-IN-23 exerts its effects by binding to the ATP-binding site of TRK receptors, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the induction of apoptosis in TRK-expressing cells. The compound shows high selectivity for TRKA, TRKC, and several TRKA mutants, making it effective in targeting specific cancer cells .
Comparison with Similar Compounds
Similar Compounds
Larotrectinib: Another TRK inhibitor used in cancer therapy.
Entrectinib: A TRK inhibitor with broader activity against other kinases.
Repotrectinib: A next-generation TRK inhibitor designed to overcome resistance mutations
Uniqueness of Trk-IN-23
This compound stands out due to its high potency and selectivity for TRK isoforms and mutants. Its ability to induce apoptosis in specific cell lines makes it a valuable tool in cancer research and drug development. Additionally, its oral bioavailability enhances its potential for therapeutic applications .
Properties
Molecular Formula |
C20H17FN4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3Z)-5-[(5-fluoro-2-methoxyphenyl)methylamino]-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H17FN4O2/c1-27-19-5-2-13(21)6-12(19)9-23-14-3-4-18-16(7-14)17(20(26)25-18)8-15-10-22-11-24-15/h2-8,10-11,23H,9H2,1H3,(H,22,24)(H,25,26)/b17-8- |
InChI Key |
ZSFJFWHLJJYXII-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)CNC2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CN=CN4 |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CNC2=CC3=C(C=C2)NC(=O)C3=CC4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


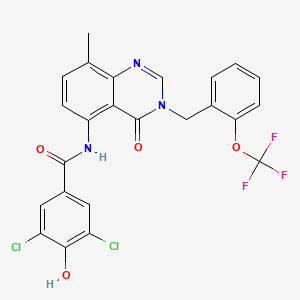
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
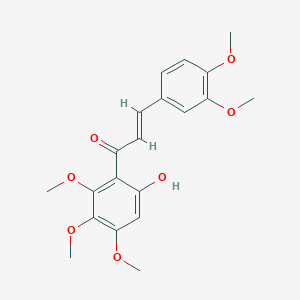
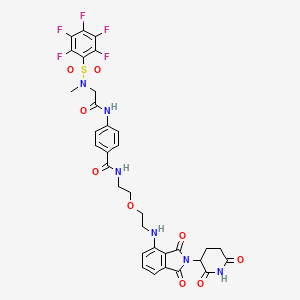
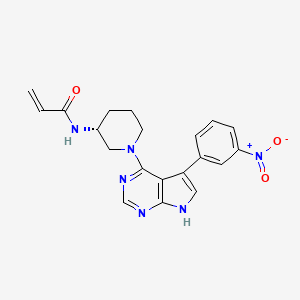

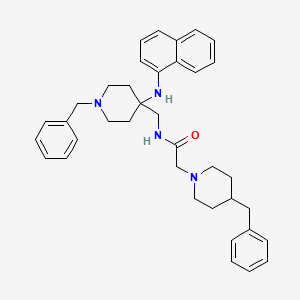
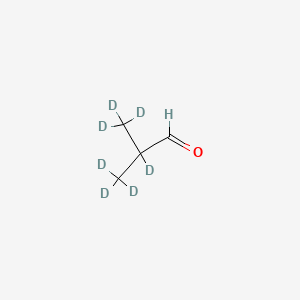
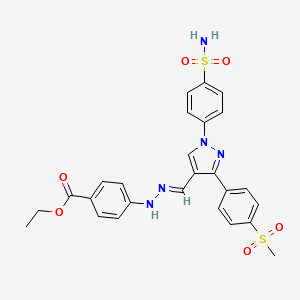
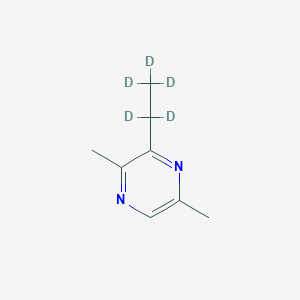
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

